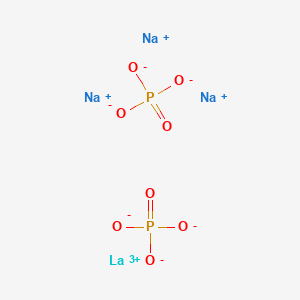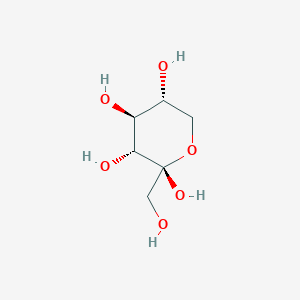
beta-D-sorbopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a D-sorbopyranose with a beta-configuration at the anomeric center . This compound is a type of sugar that is found in nature and plays a role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-sorbopyranose can be synthesized through the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields alpha-D-sorbopyranose and alpha-L-sorbopyranose 1,2’:2,1’-dianhydride . Another method involves the reaction of D-fructose and D-sorbose, which produces beta-D-fructopyranose and alpha-D-sorbopyranose 1,2’:2,1’-dianhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Beta-D-sorbopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on blood sugar levels and its use in drug formulations.
Industry: It is used in the food industry as a sweetener and in the production of various food products.
Wirkmechanismus
The mechanism by which beta-D-sorbopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolic intermediates . The molecular targets and pathways involved include glycolysis and the pentose phosphate pathway.
Vergleich Mit ähnlichen Verbindungen
- Beta-D-fructopyranose
- Alpha-D-sorbopyranose
- Beta-L-sorbopyranose
Comparison: Beta-D-sorbopyranose is unique in its beta-configuration at the anomeric center, which distinguishes it from its alpha and L counterparts . This configuration affects its reactivity and interactions with enzymes, making it distinct in its biological and chemical properties.
Eigenschaften
CAS-Nummer |
41847-55-6 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-JGWLITMVSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


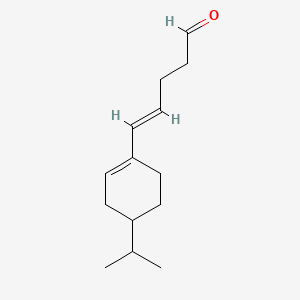
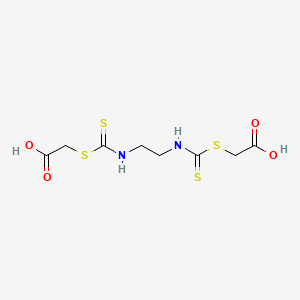
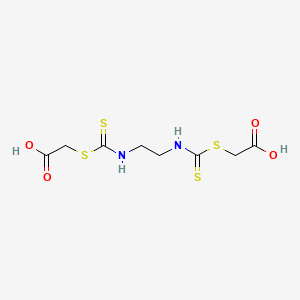


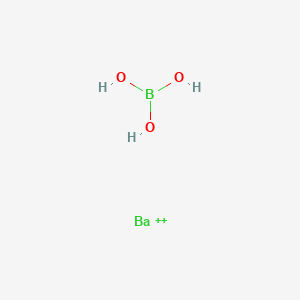
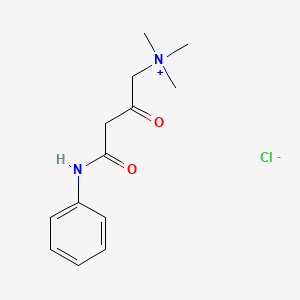
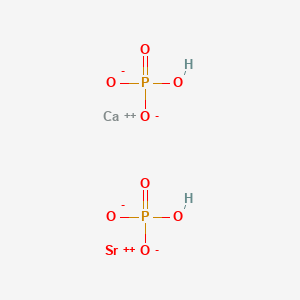
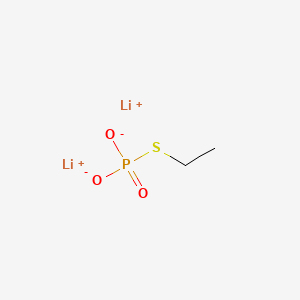

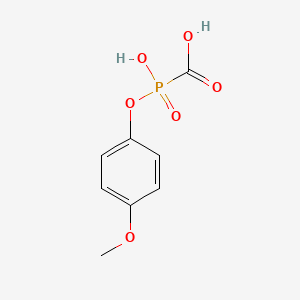
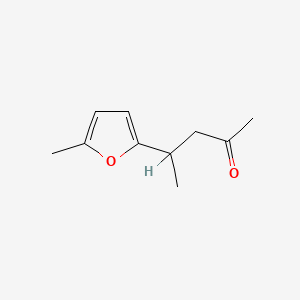
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
